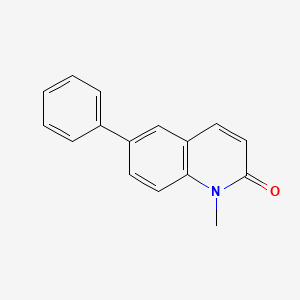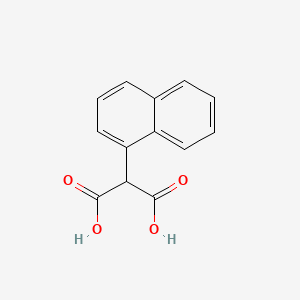
2-(1-Naphthyl)malonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Naphthyl)malonic acid is an organic compound with the molecular formula C13H10O4 It is a derivative of malonic acid, where one of the hydrogen atoms is replaced by a 1-naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Naphthyl)malonic acid typically involves the malonic ester synthesis. This process starts with the deprotonation of diethyl malonate using a base such as sodium ethoxide, followed by the alkylation with 1-bromonaphthalene. The resulting ester is then hydrolyzed and decarboxylated to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of malonic ester synthesis can be scaled up for larger production if needed.
Chemical Reactions Analysis
Types of Reactions
2-(1-Naphthyl)malonic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthalene derivatives.
Reduction: Reduction reactions can yield different naphthyl-substituted products.
Substitution: The carboxyl groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alcohols or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce naphthoquinones, while reduction can yield naphthyl-substituted alkanes.
Scientific Research Applications
2-(1-Naphthyl)malonic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of naphthalene derivatives.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the synthesis of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 2-(1-Naphthyl)malonic acid involves its ability to participate in various chemical reactions due to the presence of both carboxyl and naphthyl groups. These functional groups allow it to interact with different molecular targets and pathways, making it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Malonic acid: The parent compound, which lacks the naphthyl group.
2-Methylmalonic acid: A derivative with a methyl group instead of a naphthyl group.
2-Phenylmalonic acid: A derivative with a phenyl group.
Uniqueness
2-(1-Naphthyl)malonic acid is unique due to the presence of the naphthyl group, which imparts distinct chemical properties and reactivity compared to other malonic acid derivatives. This makes it particularly useful in the synthesis of complex organic molecules .
Properties
CAS No. |
6341-57-7 |
|---|---|
Molecular Formula |
C13H10O4 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-naphthalen-1-ylpropanedioic acid |
InChI |
InChI=1S/C13H10O4/c14-12(15)11(13(16)17)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,(H,14,15)(H,16,17) |
InChI Key |
MTWVMHFXOXGTCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(tert-Butyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11878121.png)
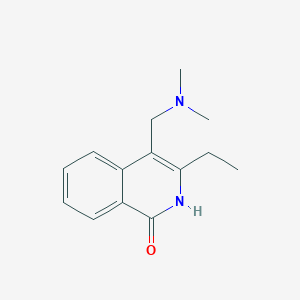


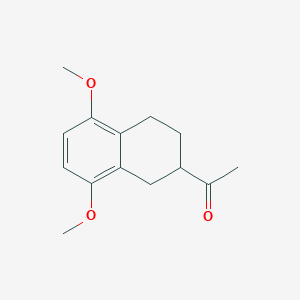
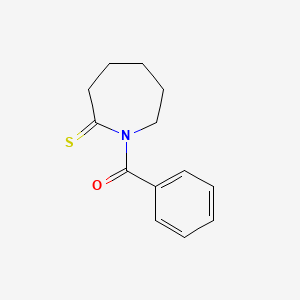

![Benzo[b][1,6]naphthyridine, 10-chloro-1,2,3,4-tetrahydro-2-methyl-](/img/structure/B11878144.png)
![4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11878155.png)
![1-(6-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine](/img/structure/B11878159.png)
![6-Hydroxy-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11878165.png)

![2-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11878195.png)
